methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline-5-carboxylic acid with an appropriate amine to form the quinolin-5-ylcarbamoyl intermediate. This intermediate is then reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid methyl ester under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolin-5-ylcarboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-5-carboxylic acid derivatives
- 3,4-Dihydroisoquinoline derivatives
- Carbamoyl-substituted quinoline derivatives
Uniqueness
Methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-21(26)24-13-11-14-6-2-3-7-15(14)19(24)20(25)23-18-10-4-9-17-16(18)8-5-12-22-17/h2-10,12,19H,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFFHXNDQOFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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